molecular formula C34H25N10Na3O10S3 B14460829 Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate CAS No. 72906-15-1

Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Cat. No.: B14460829
CAS No.: 72906-15-1
M. Wt: 898.8 g/mol
InChI Key: RSOOZRIHUZKOOE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by multiple azo groups, which are responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with phenylamine derivatives. The intermediate products undergo further diazotization and coupling with sulphonated naphthalene derivatives to form the final compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in different pH environments. The sulphonate groups enhance the solubility of the compound in aqueous solutions, making it suitable for various applications. The molecular targets include cellular proteins and nucleic acids, where the compound can bind and induce color changes, aiding in visualization and analysis .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
  • Disodium 4-amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
  • Trisodium 4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulphonatonaphthyl)azo)-4’-((4-hydroxyphenyl)azo)-1,1’-biphenyl-2,2’-disulphonate

Uniqueness

This compound stands out due to its multiple azo groups, which provide a broader range of color changes and higher stability compared to similar compounds. Its sulphonate groups also enhance its solubility, making it more versatile for various applications.

Properties

CAS No.

72906-15-1

Molecular Formula

C34H25N10Na3O10S3

Molecular Weight

898.8 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H28N10O10S3.3Na/c35-19-6-12-25(24(36)16-19)42-39-22-9-7-20(8-10-22)38-26-13-11-23(17-27(26)55(46,47)48)41-43-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)37)44-40-21-4-2-1-3-5-21;;;/h1-17,38,45H,35-37H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3

InChI Key

RSOOZRIHUZKOOE-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.